Ethyl valerate
Description
CAS Registry Number and IUPAC Name
Ethyl valerate, systematically named ethyl pentanoate , is a carboxylic acid ester with the CAS Registry Number 539-82-2 . Its IUPAC designation reflects its structural composition: a pentanoic acid backbone esterified with ethanol. The molecular formula is C₇H₁₄O₂ , with a molar mass of 130.18 g/mol . Regulatory databases, including the U.S. Food and Drug Administration (FDA) Substances Added to Food inventory, classify it under 21 CFR 172.515 as a flavoring agent.
FEMA GRAS Status and JECFA Evaluations
This compound holds FEMA GRAS status (FEMA No. 2462), indicating its recognition as safe for use in food by the Flavor and Extract Manufacturers Association. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) assigned it the identifier JECFA No. 30 and confirmed its safety for consumption as a flavoring agent at current intake levels. These evaluations underscore its compliance with international purity specifications, including those set by the International Fragrance Association (IFRA).
Molecular Architecture and Conformational Analysis
Microwave Spectroscopy Validation of Gas-Phase Structures
Microwave spectroscopy studies have resolved the gas-phase structure of this compound with high precision. Molecular beam Fourier transform microwave (MB-FTMW) spectroscopy revealed two dominant conformers: one with Cₛ symmetry and another with C₁ symmetry . The C₁ conformer , more abundant in gas-phase analyses, exhibits a rotational constant of A = 1,129.3 MHz , B = 1,023.7 MHz , and C = 545.2 MHz . These values align with theoretical predictions when advanced quantum methods (e.g., CCSD/6-311++G) are employed, overcoming limitations of MP2/6-311++G calculations.
Density Functional Theory (DFT) Calculations for Conformer Stability
DFT studies at the B3LYP/6-311++G(d,p) level identified key torsional angles governing conformational stability. The lowest-energy conformer features a gauche orientation of the ethyl group relative to the pentanoyl chain, stabilized by hyperconjugative interactions between σ(C–O) and σ*(C–C) orbitals. Comparative analyses of this compound analogs (e.g., ethyl acetate) demonstrated that polarization functions in basis sets are critical for accurate energy predictions, reducing basis set superposition errors (BSSE) by 1–2 kcal/mol.
Spectroscopic Profiling
Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectral Signatures
- Infrared Spectroscopy : The IR spectrum of this compound shows characteristic absorption bands at 1,745 cm⁻¹ (C=O stretch), 1,240 cm⁻¹ (C–O–C asymmetric stretch), and 1,050 cm⁻¹ (C–O–C symmetric stretch). A weak band near 3,000 cm⁻¹ corresponds to C–H stretching in the ethyl and pentanoyl groups.
- NMR Spectroscopy :
- ¹H NMR (90 MHz, CDCl₃): δ 4.08 (q, 2H, J = 7.1 Hz, OCH₂CH₃), 2.29 (t, 2H, J = 7.6 Hz, COOCH₂), 1.61 (m, 2H, CH₂), 1.32 (t, 3H, J = 7.1 Hz, OCH₂CH₃), and 0.98 (t, 3H, J = 7.3 Hz, terminal CH₃).
- ¹³C NMR (25.16 MHz, CDCl₃): δ 173.2 (C=O), 60.1 (OCH₂CH₃), 34.5 (COOCH₂), 27.8–22.1 (methylene carbons), 14.1 (OCH₂CH₃), and 13.9 (terminal CH₃).
Mass Spectrometry Fragmentation Patterns
Electron ionization (EI) mass spectrometry of this compound produces a molecular ion peak at m/z 130 (C₇H₁₄O₂⁺), with major fragments at:
Properties
IUPAC Name |
ethyl pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-3-5-6-7(8)9-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMAFTSLXCXHRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040161 | |
| Record name | Ethyl valerate | |
| Source | EPA DSSTox | |
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Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless to pale yellow liquid | |
| Record name | Ethyl pentanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040297 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | Ethyl pentanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/315/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
144.00 to 145.00 °C. @ 760.00 mm Hg | |
| Record name | Ethyl pentanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040297 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
2.21 mg/mL at 25 °C, Slightly soluble in ethanol, insoluble in water | |
| Record name | Ethyl pentanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040297 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Ethyl pentanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/315/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.870-0.875 | |
| Record name | Ethyl pentanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/315/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
539-82-2 | |
| Record name | Ethyl valerate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=539-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl valerate | |
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| Record name | Ethyl pentanoate | |
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| Record name | Pentanoic acid, ethyl ester | |
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| Record name | Ethyl valerate | |
| Source | EPA DSSTox | |
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| Record name | Ethyl valerate | |
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| Record name | ETHYL VALERATE | |
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| Record name | Ethyl pentanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040297 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-91.2 °C | |
| Record name | Ethyl pentanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040297 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Reaction Conditions and Optimization
-
Catalysts : Sulfuric acid (5–10 mol%) is commonly used, though p-toluenesulfonic acid offers milder conditions.
-
Solvent : Often solvent-free or in non-polar media (e.g., toluene) to facilitate azeotropic water removal via Dean–Stark distillation.
-
Yield : Typically 60–75% due to equilibrium limitations, though excess ethanol (3:1 molar ratio) improves conversion.
Limitations : Equilibrium-driven reversibility necessitates water removal or reagent excess. Tertiary alcohols are unsuitable due to elimination side reactions.
Acid-Catalyzed Esterification with Nanoporous Catalysts
Recent advances utilize solid acid catalysts to enhance selectivity and reduce environmental impact. A notable example is the 0.08%-SO₃H functionalized benzylated Al-SBA-15 nanoporous catalyst , which achieved 95% this compound yield at 79.84°C in 2 hours.
Mechanism and Advantages
-
Catalyst Structure : The Al-SBA-15 framework provides high surface area (≈800 m²/g) and acidity, while SO₃H groups act as Brønsted acid sites.
-
Reaction Efficiency :
Parameter Value Temperature 79.84°C Time 2 hours Catalyst Loading 0.08 wt% Ethanol:Valeric Acid 1:1 molar ratio Yield 95%
This method eliminates aqueous waste and enables catalyst reuse for 5 cycles with <5% activity loss.
Enzymatic Synthesis Using Immobilized Lipases
Enzymatic esterification offers a green alternative, leveraging lipases (e.g., Thermomyces lanuginosus lipase, TLL) immobilized on polyhydroxybutyrate (PHB) particles .
Key Findings from Factorial Design Optimization:
-
Optimal Conditions :
-
Temperature: 30.5°C
-
Biocatalyst Loading: 18% (m/v)
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Agitation: 234 rpm
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Substrate Concentration: 1,000 mM ethanol and valeric acid
-
-
Performance :
-
Conversion: 92% in 105 minutes (immobilized TLL) vs. 82% in 120 minutes (free TLL).
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Reusability: 86% activity retained after 6 cycles.
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Advantages : Mild conditions, no solvent required, and high enantioselectivity.
One-Pot Synthesis from Biomass Derivatives
A novel approach converts biomass-derived 2-furoic acid to this compound via a tandem esterification–hydrogenolysis process using a CoPt@CoX₃O₄-NC catalyst.
Reaction Pathway and Efficiency:
-
Esterification : 2-Furoic acid reacts with ethanol to form ethyl furoate.
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Hydrogenolysis : The furan ring is cleaved over CoPt sites, yielding this compound.
Benefits : Utilizes renewable feedstocks and avoids intermediate purification.
Comparative Analysis of Methods
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Scalability |
|---|---|---|---|---|---|
| Fischer–Speier | H₂SO₄ | 60–110 | 1–10 | 60–75 | Industrial |
| Nanoporous Al-SBA-15 | SO₃H-Bz-Al-SBA-15 | 79.84 | 2 | 95 | Lab to pilot |
| Enzymatic (TLL-PHB) | Immobilized lipase | 30.5 | 1.75 | 92 | Bioreactor |
| One-Pot (CoPt@CoX₃O₄-NC) | CoPt alloy on metal oxide | 160 | 6 | ≈80 | Emerging |
Chemical Reactions Analysis
Types of Reactions: Ethyl valerate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into valeric acid and ethanol.
Oxidation: this compound can be oxidized to produce valeric acid.
Reduction: Reduction of this compound can yield valeric alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Valeric acid and ethanol.
Oxidation: Valeric acid.
Reduction: Valeric alcohol.
Scientific Research Applications
2.1. Flavoring Agent in Food Industry
Ethyl valerate is primarily utilized as a flavoring agent in the food industry. It is known for imparting a green apple flavor, making it popular in confectionery and beverage formulations. Research has demonstrated that the enzymatic synthesis of this compound using immobilized lipases can enhance flavor quality and yield. For instance, a study highlighted the optimization of lipase-catalyzed synthesis using response surface methodology, achieving significant yields of this compound under controlled conditions .
2.2. Pharmaceutical Applications
In pharmaceuticals, this compound serves as an intermediate in the synthesis of various bioactive compounds. Its derivatives have been explored for potential therapeutic applications due to their biological activities. For example, studies have indicated that certain esters exhibit antimicrobial properties, making them candidates for drug formulation .
2.3. Chemical Synthesis
This compound is also significant in chemical synthesis processes, particularly in the production of biodegradable polymers and surfactants. Its role as a building block in polymer chemistry has been investigated for developing environmentally friendly materials .
3.1. Enzymatic Synthesis Optimization
A notable case study involved optimizing the enzymatic synthesis of this compound through the use of immobilized lipases on magnetic nanocellulose-polyethersulfone membranes. This approach not only improved the yield but also enhanced the operational stability of the enzyme, allowing for repeated use without significant loss of activity .
3.2. Flavor Compound Analysis
Another study focused on analyzing volatile flavor compounds produced during the fermentation process involving this compound. The research provided insights into how enzymatic processes can influence flavor profiles in food products, underscoring the importance of this compound in food science .
Mechanism of Action
The mechanism of action of ethyl valerate involves its interaction with biological membranes and enzymes. It can modulate the activity of certain enzymes and receptors, leading to various physiological effects. The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular signaling and metabolic pathways .
Comparison with Similar Compounds
Table 1. Odor Characteristics and Thresholds of Selected Esters
| Compound | Odor Description | Odor Threshold (ppm) | Key Applications |
|---|---|---|---|
| This compound | Fruity, green apple, sweet | 0.01–0.1 | Baijiu, baked goods |
| Ethyl hexanoate | Pineapple, fruity, sweet | 0.001–0.005 | Whisky, fruit flavors |
| Ethyl butyrate | Pineapple, juicy | 0.001–0.01 | Candies, dairy products |
| Ethyl isovalerate | Fruity, cheesy, sweaty | 0.01–0.05 | Fermented beverages |
Role in Alcoholic Beverages
In Baijiu subtypes (e.g., Q40 and Q50), this compound concentrations exceed those of ethyl nonanoate and ethyl oenanthate, contributing to distinct fruity-floral notes . Conversely, ethyl 2-methylbutanoate dominates in rice-flavor Baijiu (RFB), emphasizing its structural sensitivity to production conditions (Table 2) .
Table 2. Ester Concentrations in Baijiu Subtypes (mg/L)
| Compound | Q40/Q50 (Fruity-Floral) | RFB (Rice-Flavor) |
|---|---|---|
| This compound | 12.5–15.2 | 3.8–4.5 |
| Ethyl 2-methylbutanoate | 2.1–3.0 | 8.9–10.4 |
| Ethyl hexanoate | 45.6–50.3 | 22.1–25.6 |
Stability and Functional Roles
High hydrostatic pressure (HHP) treatments in food processing reduce this compound levels, unlike ethyl caproate , which remains stable under similar conditions . This compound also exhibits inconsistent antimicrobial activity compared to isoamyl acetate , which shows dose-dependent effects against pathogens .
Biological Activity
Ethyl valerate (EV), a compound known for its fruity aroma reminiscent of green apples, is an ester formed from the reaction of valeric acid and ethanol. Its biological activity has garnered attention in various fields, including food science, biocatalysis, and potential applications in biofuels. This article explores the biological properties, synthesis methods, and relevant research findings related to this compound.
This compound has the molecular formula and is classified as a short-chain fatty acid ester. The synthesis of this compound can be achieved through different methods, primarily enzymatic esterification using lipases. Several studies have focused on optimizing the conditions for its production, particularly through the use of immobilized lipases.
Enzymatic Synthesis
The enzymatic synthesis of this compound has been extensively studied due to its efficiency and specificity. Key findings from various research efforts include:
- Burkholderia cepacia Lipase : This lipase has been shown to produce high yields of this compound. A study reported a conversion rate of approximately 90% after 120 hours when using immobilized lipase in sodium alginate with heptane as a solvent .
- Aspergillus oryzae Lipase : Another study demonstrated that electrospun magnetic nanocellulose-polyethersulfone conjugated lipase achieved significant yields (up to 92%) in shorter reaction times compared to free lipases .
Biological Activities
This compound exhibits several biological activities that make it a compound of interest in various applications:
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, showing potential as a natural preservative in food products. The presence of short-chain fatty acids like this compound is linked to inhibiting the growth of pathogens .
Flavoring Agent
Due to its pleasant aroma, this compound is widely used as a flavoring agent in the food industry. Its synthesis via enzymatic processes not only enhances flavor but also aligns with consumer preferences for natural additives .
Potential as a Biofuel Additive
This compound has been studied as a potential biofuel additive due to its favorable combustion properties. Research suggests that esters like this compound can improve engine performance and reduce emissions when blended with conventional fuels .
Case Studies and Research Findings
Several studies have investigated the synthesis and application of this compound:
Q & A
Q. What are the standard methodologies for synthesizing ethyl valerate in laboratory settings?
this compound is commonly synthesized via enzymatic esterification of valeric acid and ethanol. A solvent-based approach using immobilized Thermomyces lanuginosus lipase (TLL) on polyhydroxybutyrate (PHB) particles achieves ≈92% conversion under optimized conditions (30.5°C, 234 rpm, 18% biocatalyst loading). Solvent-free systems yield lower efficiency (13%), highlighting the role of reaction medium in enzyme activity . Gas chromatography–mass spectrometry (GC-MS) and Fourier transform infrared spectroscopy (FTIR) are used to confirm product purity .
Q. How is this compound’s molecular structure validated experimentally?
Microwave spectroscopy, particularly molecular beam Fourier transform microwave spectroscopy (MB-FTMW), is the gold standard for determining this compound’s gas-phase conformation. This method provides rotational constants with ±1 kHz accuracy, distinguishing between conformers like C1 and C7H14O2 . Comparative studies with computational methods (e.g., MP2/cc-pVDZ) validate experimental data .
Q. What are the applications of this compound in preclinical models?
this compound is used in olfactory discrimination studies in mice. For example, it serves as a training odorant in behavioral assays to assess learning outcomes when paired with non-task odorants like limonene. These experiments rely on controlled vapor-phase delivery and proportional mixing (e.g., 30:70 ratios) to isolate sensory responses .
Advanced Research Questions
Q. How do combustion pathways of this compound vary under lean, stoichiometric, and rich flame conditions?
In low-pressure (55 mbar) flat flames, this compound decomposes via distinct pathways:
- Lean flame (Φ=0.81) : Dominated by CH3CHO → CH3CO → CH3 → CH2O → HCO.
- Stoichiometric flame (Φ=0.95) : Produces C4H7COOH intermediates via C4H9COOH.
- Rich flame (Φ=1.31) : Generates C2H4 through C4H6 and C3H6 pathways.
A kinetic model (211 species, 1368 reactions) aligns with experimental GC data at 1100–2000 K but underestimates H2 and C2H2 at high pressures (10 atm) .
Q. What catalytic strategies optimize this compound production from biomass derivatives like γ-valerolactone (GVL)?
MOF catalysts (e.g., Pd@MIL-101Cr-SO3H) convert GVL to this compound with 26–44% selectivity at 200–250°C. Selectivity shifts to ethyl pentanoate (83%) at higher temperatures due to Pd nanoparticle aggregation. Reusability studies show framework collapse after the first cycle, necessitating post-reaction structural validation via TEM and ICP-AES .
Q. How do computational methods address discrepancies in this compound’s rotational constants?
MP2/cc-pVDZ calculations reduce errors in rotational constants (<1%) compared to B3LYP-D3BJ, which overestimates centrifugal distortion. This error compensation arises from equilibrium (Xe) vs. experimental (X0) rotational constant mismatches, requiring hybrid theoretical-experimental validation .
Q. What experimental contradictions arise in this compound’s role in anaphylaxis modulation?
this compound co-administered with acetylsalicylic acid (ASA) suppresses IgE-mediated mast cell activation in murine models. However, body temperature changes post-antigen challenge vary significantly between treatment groups (e.g., this compound + ASA vs. ASA alone), suggesting context-dependent immunomodulatory effects that warrant dose-response studies .
Methodological Challenges and Data Analysis
Q. How to resolve conflicting product selectivity data in catalytic hydrogenation of levulinic acid?
this compound selectivity increases with temperature (29% at 350°C) but competes with ethyl levulinate (85% at 250°C). Discrepancies arise from competing endothermic pathways, requiring pressure–temperature phase diagrams and in situ spectroscopy to track intermediate stability .
Q. What statistical frameworks are used to optimize this compound synthesis via factorial design?
A 2^k factorial design evaluates parameters like temperature, biocatalyst loading, and reactant concentration. For example, agitation (234 rpm) and ethanol concentration (1,000 mM) are identified as critical factors via ANOVA, achieving 92% conversion in heptane solvent .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
